17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that includes a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-ethoxyphenyl)-3-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one
- 11-(4-ethoxyphenyl)-3-pentyl-3H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one
Uniqueness
Compared to similar compounds, 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one stands out due to its specific substituents and the resulting electronic and steric effects.
Properties
CAS No. |
845805-89-2 |
---|---|
Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.4g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C23H21N5O2/c1-3-13-27-14-24-21-19(23(27)29)20-22(26-18-8-6-5-7-17(18)25-20)28(21)15-9-11-16(12-10-15)30-4-2/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
ZYFCPEFTNLNMBY-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OCC |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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